molecular formula C10H9BrN2O2S B8492553 4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

4-Amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8492553
M. Wt: 301.16 g/mol
InChI Key: HNDICSMTRFREMH-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To 4-amino-3-bromo-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid (1.95 g, 6.47 mmol) (Description 7) was added diphenyl ether (15 mL, 94 mmol) and the mixture heated at 200° C. for 4 h. This crude mixture was cooled and combined with material (1 g) from a similar reaction. Purification by chromatography on silica gel, eluting with a gradient of 0-50% ethyl acetate in cyclohexane afforded the title compound (1.82 g). LCMS (A) m/z: 257/259 [M+1]+, Rt 0.67 min (acidic).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
material
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C(O)=O)=[C:6]([CH3:11])[N:5]=[C:4]2[S:12][C:13]([CH3:16])=[C:14]([Br:15])[C:3]=12.C1(OC2C=CC=CC=2)C=CC=CC=1>>[Br:15][C:14]1[C:3]2[C:2]([NH2:1])=[CH:7][C:6]([CH3:11])=[N:5][C:4]=2[S:12][C:13]=1[CH3:16]

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)O)C)SC(=C2Br)C
Name
Quantity
15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
material
Quantity
1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=2N=C(C=C(C21)N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: CALCULATEDPERCENTYIELD 109.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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